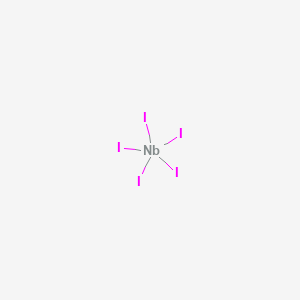

五ヨウ化ニオブ (NbI5)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Niobium iodide has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its applications include:

Synthesis of Nanomaterials: Niobium iodide is used in the synthesis of niobium-based nanomaterials, which have applications in supercapacitors and hybrid ion capacitors.

Electrochemical Applications: Niobium-based materials, including niobium iodide, are used in the development of high-power batteries and electrochromic devices.

作用機序

Target of Action

Niobium iodide (NbI5) is an inorganic compound that primarily targets the formation of complex structures with other elements . Its primary role is to facilitate the oxidation process through electron transfer from niobium to iodine .

Mode of Action

Niobium iodide interacts with its targets by forming an edge-shared bioctahedral structure, which means that two NbI5 units are joined by a pair of iodide bridges . There is no bond between the Nb centers . This unique structure is shared by other compounds such as niobium (V) chloride, niobium (V) bromide, tantalum (V) chloride, tantalum (V) bromide, and tantalum (V) iodide .

Biochemical Pathways

The biochemical pathways affected by niobium iodide are primarily related to the formation of complex structures with other elements. The compound adopts a unique structure that allows it to interact with other elements in a specific way, influencing the formation of complex structures .

Pharmacokinetics

It is known that niobium iodide is a yellow solid that hydrolyses readily . It forms dark, brassy, extremely moisture-sensitive needles or flakes .

Result of Action

The result of niobium iodide’s action is the formation of complex structures with other elements. This can lead to the creation of new compounds with unique properties . In addition, niobium iodide facilitates the oxidation process, resulting in the formation of niobium oxide and iodine .

Action Environment

The action of niobium iodide is influenced by environmental factors such as temperature and moisture. It is sensitive to moisture and sublimes at a temperature of 543 °C . Therefore, the compound’s action, efficacy, and stability can be affected by changes in these environmental conditions.

準備方法

Niobium iodide is typically synthesized by the direct reaction of niobium metal with iodine. The reaction is carried out under controlled conditions to ensure the formation of pure niobium iodide . The reaction can be represented as follows: [ 2 \text{Nb} + 5 \text{I}_2 \rightarrow 2 \text{NbI}_5 ]

the laboratory synthesis involves heating niobium and iodine in a sealed tube to prevent the escape of iodine vapors .

化学反応の分析

Niobium iodide undergoes several types of chemical reactions, including:

-

Hydrolysis: : Niobium iodide reacts readily with water to form niobium oxides and hydrogen iodide. [ \text{NbI}_5 + \text{H}_2\text{O} \rightarrow \text{NbO}_2 + 5 \text{HI} ]

-

Reduction: : Niobium iodide can be reduced by hydrogen gas to form niobium metal and hydrogen iodide. [ \text{NbI}_5 + \text{H}_2 \rightarrow \text{Nb} + 5 \text{HI} ]

-

Substitution: : Niobium iodide can undergo substitution reactions with other halides to form mixed halide compounds. [ \text{NbI}_5 + \text{Cl}_2 \rightarrow \text{NbI}_3\text{Cl}_2 + 2 \text{I}_2 ]

Common reagents used in these reactions include water, hydrogen gas, and other halogens. The major products formed from these reactions are niobium oxides, niobium metal, and mixed halide compounds .

類似化合物との比較

Niobium iodide shares similarities with other niobium halides, such as niobium chloride, niobium bromide, and niobium oxyiodide. These compounds also adopt edge-shared bioctahedral structures and exhibit similar reactivity patterns . niobium iodide is unique in its high sensitivity to moisture and its ability to form mixed halide compounds through substitution reactions.

Similar compounds include:

- Niobium chloride (NbCl5)

- Niobium bromide (NbBr5)

- Niobium oxyiodide (NbOI)

Each of these compounds has its own unique properties and applications, but they all share the common feature of being niobium halides with similar structural motifs .

特性

IUPAC Name |

niobium(5+);pentaiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5HI.Nb/h5*1H;/q;;;;;+5/p-5 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIYBTVHGYLSAZ-UHFFFAOYSA-I |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

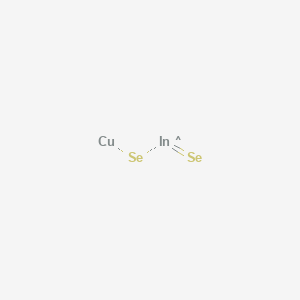

[Nb+5].[I-].[I-].[I-].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I5Nb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.4287 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13779-92-5 |

Source

|

| Record name | Niobium iodide (NbI5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What makes Niobium Iodide suitable for fabricating ordered nanostructures?

A1: Niobium Iodide (NbI5) is a precursor material used in Atomic Layer Deposition (ALD) []. The research highlights its application in creating highly ordered Niobium Oxide (Nb2O5) nanotubes within anodic alumina templates []. This method exploits the controlled, layer-by-layer deposition enabled by ALD using NbI5 and oxygen pulses, leading to conformal coatings within the template pores []. The ability to precisely control film thickness at the nanoscale makes NbI5 a valuable material for fabricating ordered nanostructures.

Q2: How does the research characterize the resulting Niobium Oxide nanotubes?

A2: The research utilizes a combination of advanced characterization techniques to examine the synthesized nanotubes:

- High-Resolution Scanning Electron Microscopy (HR-SEM) and Transmission Electron Microscopy (TEM): These imaging methods provide visual confirmation of the nanotubes' physical structure, revealing their dimensions (diameter, length) and arrangement within the template [].

- Electron Diffraction: This technique helps determine the crystallinity of the Nb2O5 nanotubes, revealing their amorphous nature [].

- X-Ray Fluorescence Spectroscopy (XRFS): This method provides information about the elemental composition of the nanotubes, confirming the presence of Niobium and Oxygen [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)